molecular formula C8H17NO2 B3050221 L-Isoleucine, N,N-dimethyl- CAS No. 2439-38-5

L-Isoleucine, N,N-dimethyl-

Cat. No.: B3050221
CAS No.: 2439-38-5
M. Wt: 159.23 g/mol
InChI Key: OQJJVXKMPUJFJK-BQBZGAKWSA-N
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Description

L-Isoleucine, N,N-dimethyl- is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Isoleucine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Isoleucine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry in Biopharmaceutical Analysis

Research has developed a mass spectrometric method combining reductive dimethylation and MS3 fragmentation with LCMS peptide mapping. This method is crucial in distinguishing between isoleucine and leucine residues, enhancing the analysis of proteins' primary structure (Maibom-Thomsen et al., 2018).

Quantitative Proteomics and Peptidomics

N,N-dimethyl leucine (DiLeu) 4-plex isobaric tandem mass tagging reagents were developed for effective quantitative proteomics. They offer an efficient, cost-effective alternative to traditional reagents for protein and neuropeptide analysis (Xiang et al., 2010).

Agricultural and Plant Research

Dimethyl labeling was applied in studying cocoa pod tissue affected by "frosty pod" disease. This method helped in quantitative proteomics experiments to compare healthy and diseased pods (Esteve-Sánchez et al., 2020).

Space Chemistry

Studies on meteoritic amino acids, including 2-amino-2,3-dimethylpentanoic acid (a variant of isoleucine), provide insights into organic chemical evolution before the origin of life. These findings are significant for understanding extraterrestrial chemistry (Cronin & Pizzarello, 1997).

Microbial Production of Amino Acids

Research focused on Corynebacterium glutamicum revealed strategies to overproduce L-isoleucine without byproducts, advancing microbial production processes (Vogt et al., 2014).

Neuropeptide Research

N-terminal dimethyl labeling was used for de novo sequencing of neuropeptides, facilitating identification and structural analysis in neuroendocrine research (Fu & Li, 2005).

Synthetic and Stereochemical Studies

The synthesis and stereochemical analysis of L-isoleucine peptides were undertaken to understand the conformational properties and their implications in protein models (Toniolo, 1971).

Plant Development and Metabolism

Partial deficiency of isoleucine in Arabidopsis impairs root development, altering the transcript levels of genes involved in amino acid and glucosinolate metabolism. This research highlights isoleucine's role in plant development (Yu et al., 2012).

Protein Structural Analysis

Dimethyl labeling coupled with mass spectrometry was employed for the topographical characterization of primary amines on monoclonal antibodies. This technique is valuable for understanding protein structure and function (Jhan et al., 2017).

Properties

IUPAC Name

(2S,3S)-2-(dimethylamino)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJJVXKMPUJFJK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472069
Record name n,n-dimethylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-38-5
Record name n,n-dimethylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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